N-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-6-morpholin-4-ylpyrimidin-4-amine
Description
N-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-6-morpholin-4-ylpyrimidin-4-amine is a complex organic compound that features a benzofuran ring, a morpholine ring, and a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-6-morpholin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13(15-11-24-16-5-3-2-4-14(15)16)21-17-10-18(20-12-19-17)22-6-8-23-9-7-22/h2-5,10,12-13,15H,6-9,11H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTYDJMOJCYHCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC2=CC=CC=C12)NC3=CC(=NC=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-6-morpholin-4-ylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method involves the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines under the catalysis of silver (I) complexes and in the presence of a fluoride ion source . The resulting intermediate can then be further reacted with ethylamine and morpholine to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, such as microwave-assisted synthesis, which has been shown to be effective for similar benzofuran derivatives .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-6-morpholin-4-ylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuranones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuranones, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.
Scientific Research Applications
N-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-6-morpholin-4-ylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-6-morpholin-4-ylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine and pyrimidine rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds such as 2,3-dihydrobenzofuran and benzofuranones share structural similarities with N-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-6-morpholin-4-ylpyrimidin-4-amine.
Morpholine derivatives: Compounds like morpholine and its substituted derivatives.
Pyrimidine derivatives: Compounds such as 4-aminopyrimidine and its analogs.
Uniqueness
This compound is unique due to the combination of its three distinct ring systems, which confer a range of biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
